molecular formula C12H21NO2 B3256010 2,2,6,6-Tetramethyl-4-piperidyl acrylate CAS No. 26275-87-6

2,2,6,6-Tetramethyl-4-piperidyl acrylate

Cat. No.: B3256010
CAS No.: 26275-87-6
M. Wt: 211.3 g/mol
InChI Key: BUFCQVRLKYIQJP-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-4-piperidyl acrylate is an organic compound known for its unique structure and properties. It is an ester derived from acrylic acid and 2,2,6,6-tetramethyl-4-piperidinol. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-piperidyl acrylate typically involves the esterification of acrylic acid with 2,2,6,6-tetramethyl-4-piperidinol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as titanium(IV)-n-butoxide can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidyl acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2,6,6-Tetramethyl-4-piperidyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidyl acrylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2,2,6,6-tetramethyl-4-piperidinol, which can then interact with biological targets. The acrylate group can also participate in polymerization reactions, forming cross-linked networks that enhance the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-Tetramethyl-4-piperidyl methacrylate
  • 2,2,6,6-Tetramethyl-4-piperidyl acrylate
  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Uniqueness

This compound is unique due to its combination of the acrylate ester and the sterically hindered piperidyl group. This structure imparts both stability and reactivity, making it suitable for a wide range of applications. Compared to similar compounds, it offers better performance in polymerization reactions and greater stability in various chemical environments .

Properties

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-6-10(14)15-9-7-11(2,3)13-12(4,5)8-9/h6,9,13H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFCQVRLKYIQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247689
Record name 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26275-87-6
Record name 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26275-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,6,6-Tetramethyl-4-piperidinyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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